

Application Notes and Protocols for Neogen Hormone ELISA Kits

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Compound of Interest

Compound Name: Neogen

Cat. No.: B8528818

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These application notes provide detailed protocols and performance data for the quantitative analysis of Testosterone, Progesterone, and Estradiol using **Neogen's** competitive ELISA kits. This document is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

Neogen's hormone ELISA kits are competitive immunoassays designed for the quantitative measurement of specific hormones in biological fluids. The principle of the assay is based on the competition between the hormone in the sample and a fixed amount of hormone conjugated to an enzyme (like horseradish peroxidase - HRP) for a limited number of binding sites on a microplate pre-coated with a specific antibody.

The extent of color development is inversely proportional to the amount of hormone in the sample. A sample with a high concentration of the target hormone will have less enzyme conjugate bound, resulting in a lighter color. Conversely, a sample with a low hormone concentration will have more enzyme conjugate bound, leading to a darker color. The concentration of the hormone in the samples is determined by comparing the absorbance readings to a standard curve.

Performance Characteristics

The performance characteristics of the **Neogen** Testosterone, Progesterone, and Estradiol ELISA kits are summarized below. This data is compiled from **Neogen's** product documentation and provides a comparative overview of the assays.

Table 1: Neogen Testosterone ELISA Kit (Catalog No. 402510) Performance Data

Parameter	Value
Assay Range	0.002 - 0.2 ng/mL
Sensitivity	0.002 ng/mL[1]
Sample Type	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum[2]
Assay Time	1.5 hours[1]
Wavelength	650 nm (or 450 nm with acid stop)[1]
Reactivity	Non-species specific[1]

Table 2: Neogen Progesterone ELISA Kit (Catalog No. 402310) Performance Data

Parameter	Value
Assay Range	0.4 - 40.0 ng/mL
Sensitivity	0.4 ng/mL
Sample Type	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Assay Time	75 minutes
Wavelength	650 nm (or 450 nm with acid stop)
Reactivity	Non-species specific
Cross-Reactivity	Progesterone: 100.0%, Deoxycorticosterone: 2.5%

Table 3: Neogen Estradiol ELISA Kit (Catalog No. 402110) Performance Data

Parameter	Value
Assay Range	0.02 - 2.0 ng/mL
Sensitivity	0.02 ng/mL
Sample Type	Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum
Assay Time	90 minutes
Wavelength	650 nm (or 450 nm with acid stop)
Reactivity	Non-species specific
Cross-Reactivity	17 β -Estradiol: 100.0%, Testosterone: 1.0%, Estril: 0.41%, Estrone: 0.10%

Experimental Protocols

The following are detailed protocols for using **Neogen** hormone ELISA kits. It is crucial to read the entire protocol provided with the specific kit before starting the experiment.

Materials Provided

Each kit contains the following components:

- Antibody-Coated Microplate (96 wells)
- Hormone Standard
- Hormone-Enzyme Conjugate
- EIA Buffer
- Wash Buffer Concentrate (10X or 25X)
- K-Blue® Substrate (TMB)
- Stop Solution (optional, for reading at 450 nm)

- Extraction Buffer Concentrate (5X)

Materials Required but Not Provided

- Deionized water
- Precision pipettes and disposable tips
- Microplate reader with a 650 nm filter (or 450 nm if using a stop solution)
- Plate cover or plastic film
- Vortex mixer
- Microplate shaker (optional)
- Clean glass tubes for dilutions and sample extraction
- Nitrogen stream for solvent evaporation (for extraction)
- Ethyl ether (for extraction)

Sample Preparation

The appropriate sample preparation method depends on the sample type.

- Urine and Tissue Culture Supernatant: These samples can often be assayed directly after dilution with the provided extraction buffer.
- Plasma and Serum: These samples typically require an extraction procedure to remove interfering substances.

General Extraction Protocol for Plasma/Serum:

- Pipette 100 μ L of plasma or serum into a clean glass tube.
- Add 1 mL of ethyl ether and vortex for 30 seconds.
- Allow the phases to separate.

- Transfer the upper organic phase to a new glass tube.
- Evaporate the solvent using a gentle stream of nitrogen.
- Reconstitute the dried extract in a known volume of diluted extraction buffer.

Assay Procedure

- Reagent Preparation:
 - Allow all reagents to reach room temperature before use.
 - Dilute the Wash Buffer and Extraction Buffer concentrates with deionized water as instructed in the kit manual.
- Standard Curve Preparation:
 - Prepare a serial dilution of the provided hormone standard in the EIA buffer to create a standard curve. Follow the dilution scheme in the kit's protocol.
- Assay Protocol:
 - Add 50 μ L of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
 - Add 50 μ L of the diluted hormone-enzyme conjugate to each well.
 - Gently shake the plate to mix the contents.
 - Cover the plate and incubate at room temperature for the time specified in the protocol (typically 60-90 minutes).
 - After incubation, wash the plate multiple times with the diluted wash buffer.
 - Add 150 μ L of K-Blue® Substrate to each well.
 - Incubate the plate at room temperature for 30 minutes, allowing the color to develop.

- Read the absorbance at 650 nm using a microplate reader. If a stop solution is used, add it to each well and read the absorbance at 450 nm.

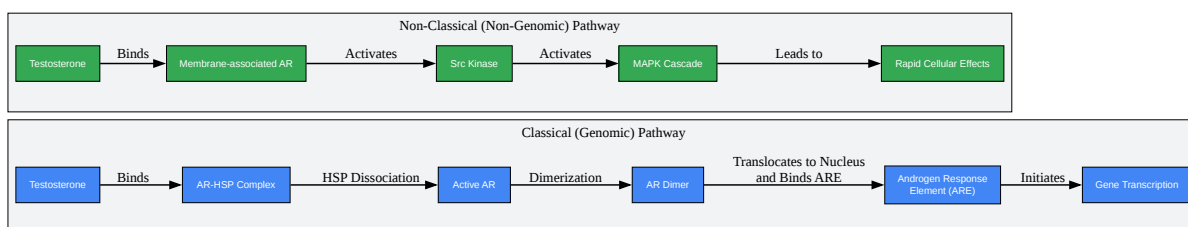
Data Analysis

- Calculate the average absorbance for each set of standards, controls, and samples.
- A standard curve is generated by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4PL) curve fit is often recommended.
- The concentration of the hormone in the samples is determined by interpolating their absorbance values from the standard curve.
- Multiply the calculated concentration by the dilution factor if the samples were diluted.

Signaling Pathways and Experimental Workflow

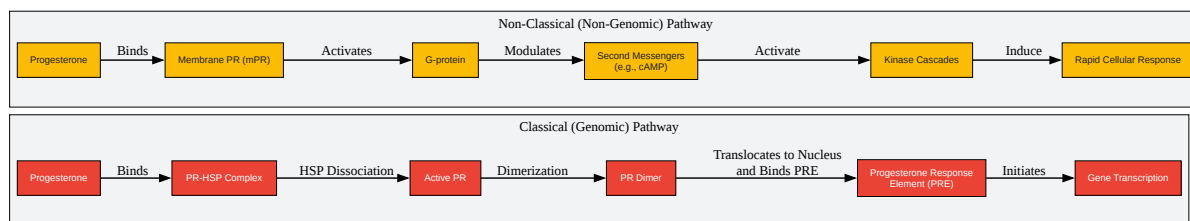
Hormone Signaling Pathways

The following diagrams illustrate the classical (genomic) and non-classical (non-genomic) signaling pathways for Testosterone, Progesterone, and Estradiol.



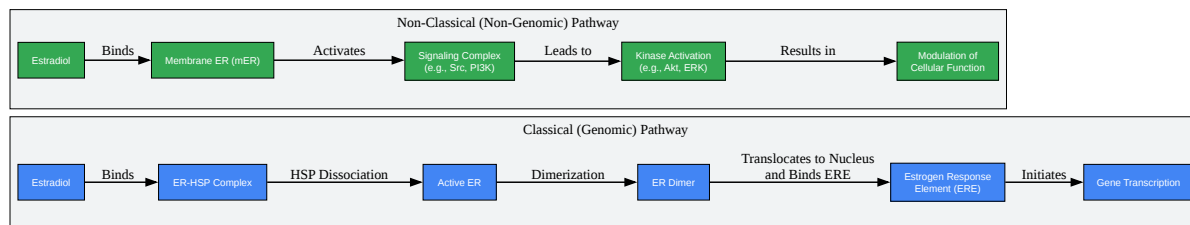
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Caption: Testosterone signaling pathways.



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Caption: Progesterone signaling pathways.

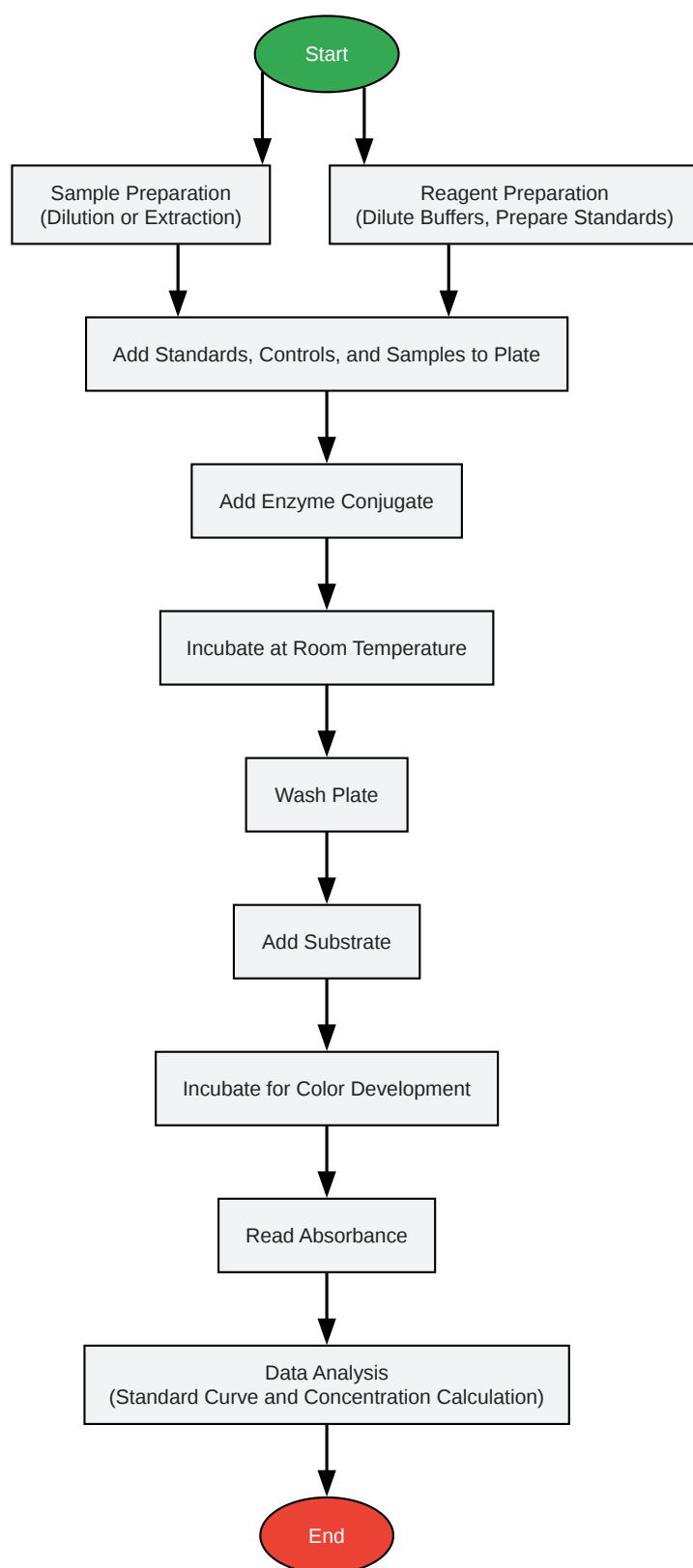


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Caption: Estradiol signaling pathways.

Experimental Workflow

The following diagram outlines the general experimental workflow for hormone analysis using a **Neogen** ELISA kit.



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Caption: General experimental workflow.

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References

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- 2. Neogen Diagnostics Testosterone ELISA Kit - 96 well, Quantity: Each of | Fisher Scientific [fishersci.com]
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